Cdk2-IN-7

Cancer Research Cell Cycle CDK2 Inhibition

Researchers face off-target ambiguity with pan-CDK inhibitors. Cdk2-IN-7 provides a defined ATP-competitive CDK2 inhibitor (IC50 50 nM against CDK2/cyclin E) for reliable biochemical screening and SAR benchmarking. • Reference control for HTS: use as positive control to benchmark hits in CDK2 kinase assays. • Starting point for medicinal chemistry: benzenesulfonamide scaffold enables SAR studies to improve selectivity. • Requires user-conducted selectivity profiling before cell-based applications; cellular potency is unknown. Available from BenchChem with batch-specific documentation.

Molecular Formula C24H30N6O4S
Molecular Weight 498.6 g/mol
Cat. No. B13923495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2-IN-7
Molecular FormulaC24H30N6O4S
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O
InChIInChI=1S/C24H30N6O4S/c1-22(13-25-14-22)29-35(33,34)16-7-5-15(6-8-16)27-21-26-12-17-19(28-21)30(20(31)24(17)10-11-24)18-4-3-9-23(18,2)32/h5-8,12,18,25,29,32H,3-4,9-11,13-14H2,1-2H3,(H,26,27,28)/t18-,23+/m1/s1
InChIKeyLBDFJZNKRWIKJN-JPYJTQIMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk2-IN-7 Procurement Considerations


Cdk2-IN-7 (CAS 2498658-13-0) is a small molecule inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in oncology research. Vendor technical datasheets report its biochemical potency as an IC50 of 50 nM against the CDK2/cyclin E complex . Its structure, a substituted benzenesulfonamide derivative, is associated with ATP-competitive inhibition of the CDK2 kinase domain .

Why Cdk2-IN-7 Is Not Interchangeable


CDK2 is a member of the cyclin-dependent kinase family with high sequence homology to other CDKs, particularly CDK1 [1]. Many tool compounds, such as the widely used pan-CDK inhibitor dinaciclib, lack sufficient isoform selectivity, complicating the interpretation of phenotypic results. Even among the more selective CDK2 inhibitors, significant variations exist in their potency, selectivity profile (e.g., for CDK2 over CDK1), and cellular activity. A researcher cannot simply interchange Cdk2-IN-7 with CDK2-IN-4, Cdk2 Inhibitor II, or NU6102 without risking a change in the experimental system's outcome due to these unquantified differences in off-target activity or cellular potency. The selection of a specific inhibitor must be guided by the precise quantitative evidence that aligns with the research question, as detailed below.

Cdk2-IN-7: Comparison with Key Analogs


Biochemical Potency Comparison

Cdk2-IN-7 demonstrates a biochemical IC50 of 50 nM against CDK2/cyclin E . In a cross-study comparison, this places its potency as greater than that of Cdk2 Inhibitor II (IC50 = 60 nM) and comparable to that of the selective inhibitor CDK2-IN-4 (IC50 = 44 nM) [1]. This profile indicates that Cdk2-IN-7 offers a potency advantage over some established research tools while being in the same range as other advanced leads.

Cancer Research Cell Cycle CDK2 Inhibition

CDK1 Selectivity Data Gap

A critical limitation for Cdk2-IN-7 is the absence of publicly available selectivity data, particularly against the closely related kinase CDK1. In contrast, a direct comparator, CDK2-IN-4, is characterized by a 2,000-fold selectivity over CDK1/cyclin B (IC50 = 86 μM) [1]. This data gap for Cdk2-IN-7 means a researcher cannot assume a similar selectivity window. The risk of CDK1 inhibition, which can lead to confounding cytotoxic effects, is unquantified. This lack of selectivity data represents a significant disadvantage when compared to well-characterized analogs like CDK2-IN-4.

Kinase Selectivity Off-Target Effects CDK1

Cellular Potency: Inference from Analog

While cellular potency data for Cdk2-IN-7 is absent from public sources, a related compound, P-gp/CDK2-IN-1, has been reported to inhibit the proliferation of cancer cell lines SW-480 and MCF-7 with IC50 values of 38.6 μM and 26.6 μM, respectively . This serves as a class-level inference, suggesting that potent CDK2 biochemical inhibition (e.g., 50 nM for Cdk2-IN-7) may not directly translate to low-micromolar or nanomolar cellular potency, and that factors like cell permeability and efflux pump activity (e.g., P-gp) significantly modulate the antiproliferative effect. The lack of cellular data for Cdk2-IN-7 is a significant limitation for researchers aiming to transition from biochemical to cellular studies.

Antiproliferative Activity Cellular Assay Cancer Cell Lines

Chemical Structure: Selectivity Implications

Cdk2-IN-7 is a substituted benzenesulfonamide derivative . This structural class is distinct from the purine-based inhibitors like Olomoucine II (IC50 = 0.1 μM for CDK2) and the pyrazolo[1,5-a]pyrimidine core of dinaciclib. The unique spirocyclic and azetidine substituents in Cdk2-IN-7 may offer a distinct binding mode within the CDK2 ATP-binding pocket, potentially influencing its selectivity profile. However, without direct selectivity profiling data, this structural differentiation remains a hypothesis. In contrast, the structural basis for selectivity is well-understood for other inhibitors; for instance, CDK2-IN-4's 2,000-fold selectivity over CDK1 is a result of specific interactions within the active site.

Structure-Activity Relationship Chemical Scaffold CDK Inhibitor

Cdk2-IN-7 Application Scenarios


Biochemical Screening of CDK2 Inhibitors

Cdk2-IN-7 is well-suited for use as a reference compound or positive control in high-throughput biochemical screens designed to identify new CDK2 inhibitors. Its reported IC50 of 50 nM provides a benchmark for comparing the potency of hits in a CDK2/cyclin E kinase activity assay. This is its most appropriate application, given the lack of selectivity and cellular data.

Target Validation & Selectivity Profiling

For researchers investigating the role of CDK2 in a specific biological pathway, Cdk2-IN-7 can be used for target validation, but this application requires the user to first perform their own selectivity profiling. The compound's potency is established , but its utility is contingent upon the user confirming an acceptable selectivity window against CDK1 and other relevant kinases in their own experimental system.

Medicinal Chemistry Lead Optimization

The unique chemical structure of Cdk2-IN-7, a substituted benzenesulfonamide, positions it as a starting point for medicinal chemistry campaigns aimed at developing novel CDK2 inhibitors with improved properties. Procurement is justified for structure-activity relationship (SAR) studies where the goal is to improve selectivity and cellular potency beyond the limitations of the parent compound .

Cellular Mechanism of Action Studies

While its cellular potency is unknown, Cdk2-IN-7 may be used in cellular assays, such as cell cycle analysis or Western blotting for downstream markers, at high concentrations to probe CDK2-dependent effects. However, this application is high-risk due to potential off-target activity. A well-characterized comparator like CDK2-IN-4 is strongly preferred for these studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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